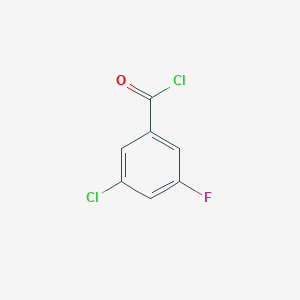

3-Chloro-5-fluorobenzoyl chloride

概述

描述

3-Chloro-5-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO and a molecular weight of 193.0 g/mol . It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis . This compound is known for its reactivity and is commonly used in the preparation of various chemical products.

准备方法

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluorobenzoyl chloride can be synthesized through the chlorination and fluorination of benzoyl chloride. The process typically involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) and fluorinating agents like hydrogen fluoride (HF) or fluorine gas (F2) . The reaction is usually carried out under controlled conditions to ensure the selective substitution of chlorine and fluorine atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

化学反应分析

Types of Reactions

3-Chloro-5-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-Chloro-5-fluorobenzoic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield amides, while reactions with alcohols can produce esters .

科学研究应用

Organic Synthesis

3-Chloro-5-fluorobenzoyl chloride acts as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse derivatives.

Biological Modifications

In biological research, this compound is utilized for modifying biomolecules, aiding in the synthesis of labeled compounds that are essential for tracking biological processes. The reactivity of this compound with nucleophiles is particularly valuable for creating complex organic molecules necessary in biochemical assays.

Pharmaceutical Development

In medicinal chemistry, it serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Studies have shown that derivatives of this compound exhibit significant anticancer activities against various cell lines, making it a candidate for further development in cancer therapeutics .

Anticancer Activity

Research indicates that compounds related to this compound demonstrate significant cytotoxic effects against cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against leukemia and breast cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | HCT116 | 18.8 |

| 4a | MCF7 | 29.3 |

| 4d (meta-fluoro) | MCF7 | 6.55 |

| 4e (meta-chloro) | K562 | 10.0 |

These findings suggest potential applications in developing new anticancer drugs .

Antibacterial Activity

Additionally, this compound has shown antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Derivatives

A study synthesized several derivatives of benzoyl chlorides, including those based on this compound, evaluating their cytotoxic effects on various cancer cell lines. The results indicated promising anticancer activity, warranting further investigation into structure-activity relationships to optimize efficacy .

Case Study 2: Application in Magnetic Nanoparticle Synthesis

Another application involved the synthesis of magnetic nanoparticles functionalized with 3-fluorobenzoyl chloride for the extraction of perfluorinated compounds from environmental samples. This method demonstrated high efficiency in isolating these compounds from river water samples using ultra-high performance liquid chromatography coupled with tandem mass spectrometry .

作用机制

The mechanism of action of 3-Chloro-5-fluorobenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

相似化合物的比较

Similar Compounds

3-Chloro-2-fluorobenzoyl chloride: Similar in structure but with the fluorine atom in the 2-position instead of the 5-position.

3-Fluorobenzoyl chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

3-Fluorobenzyl chloride: Contains a benzyl chloride group instead of a benzoyl chloride group, leading to different reactivity and applications.

Uniqueness

3-Chloro-5-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which enhances its reactivity and versatility in organic synthesis. This dual substitution allows for selective reactions and the formation of a wide range of derivatives, making it a valuable intermediate in various chemical processes .

生物活性

3-Chloro-5-fluorobenzoyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

This compound is an acyl chloride derivative characterized by the presence of chlorine and fluorine substituents on the benzene ring. Its synthesis typically involves chlorination of 4-fluorobenzoyl chloride, which has been reported to yield this compound with high selectivity and efficiency . The synthesis process can be conducted under various conditions, including batch or continuous methods, utilizing chlorinating agents such as thionyl chloride or sulfuryl chloride .

Biological Activity

1. Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study found that certain analogues of benzoyl chlorides showed IC50 values in the low micromolar range against leukemia and breast cancer cell lines .

Table 1: Cytotoxic Activity of Benzoyl Chloride Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | HCT116 | 18.8 |

| 4a | MCF7 | 29.3 |

| 4d (meta-fluoro) | MCF7 | 6.55 |

| 4e (meta-chloro) | K562 | 10.0 |

2. Antibacterial Activity

In addition to anticancer effects, this compound has shown antibacterial properties. One study highlighted its effectiveness against common pathogens such as Echerichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. The presence of halogen substituents plays a critical role in enhancing its pharmacological properties:

- Chlorine Substituent : Enhances lipophilicity and may improve membrane permeability.

- Fluorine Substituent : Often increases metabolic stability and bioactivity due to the strength of carbon-fluorine bonds.

A detailed SAR analysis indicated that modifications at specific positions on the benzene ring could either enhance or diminish biological activity, emphasizing the need for careful design in drug development .

Case Studies

Case Study 1: Neuropathic Pain Models

In preclinical studies involving neuropathic pain models, derivatives of benzoyl chlorides that include the structure similar to this compound demonstrated significant anti-nociceptive effects. These compounds were evaluated for their ability to increase mechanical withdrawal thresholds in animal models, indicating potential as analgesic agents .

Case Study 2: Anticancer Screening

Another study screened a library of compounds for their anticancer activity against various cell lines, revealing that certain derivatives exhibited potent cytotoxicity with favorable selectivity profiles. The results suggested that modifications to the benzene ring could lead to enhanced efficacy against specific cancer types while minimizing off-target effects .

属性

IUPAC Name |

3-chloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQPZYVMGWYJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。